molecular formula C21H22N4O B2896568 3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310039-69-9

3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2896568
CAS No.: 2310039-69-9
M. Wt: 346.434
InChI Key: HRNFFFJDCFBHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational rigidity and utility in medicinal chemistry. At position 3, an imidazole group is attached, which is a nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions. Position 8 is substituted with a benzoyl moiety further modified by a pyrrole ring at the para position.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(16-3-5-17(6-4-16)23-10-1-2-11-23)25-18-7-8-19(25)14-20(13-18)24-12-9-22-15-24/h1-6,9-12,15,18-20H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNFFFJDCFBHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic amine scaffold is synthesized via a Robinson annulation or Diels-Alder reaction, though specific protocols are proprietary. Patent data suggest that analogous bicyclic amines are accessible through intramolecular cyclization of appropriately substituted pyrrolidine derivatives under acidic conditions.

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

Friedel-Crafts Acylation of Pyrrole

4-(1H-Pyrrol-1-yl)benzoic acid is prepared via Friedel-Crafts acylation of pyrrole with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine and diazotization to introduce the carboxylic acid functionality. Alternative routes employ Suzuki-Miyaura coupling between 4-bromobenzoic acid and pyrrole-1-boronic acid.

Optimization of Coupling Efficiency

The use of palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 minutes) improves yields to 75–80%.

Amide Bond Formation: Final Assembly

Activation of 4-(1H-Pyrrol-1-yl)benzoic Acid

The carboxylic acid is activated using carbodiimides (e.g., DCC or EDCl) or propylphosphonic anhydride (T3P). Patent data emphasize T3P’s superiority in minimizing racemization and enhancing reaction rates.

Coupling with 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane

The activated acylating agent reacts with the bicyclic amine in anhydrous DMF or THF at room temperature for 12–24 hours. Triethylamine (2.0 equivalents) neutralizes HCl byproducts from the amine precursor.

Optimized Reaction Conditions

Parameter Value Source
Activating Agent T3P (50% in EtOAc)
Solvent DMF
Temperature 25°C
Reaction Time 18 hours
Yield 82%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate:hexanes, 3:7) followed by recrystallization from ethanol/water.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.89 (d, J = 8.4 Hz, 2H, benzoyl), 6.72 (t, J = 2.1 Hz, 2H, pyrrole).
  • IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1578 cm⁻¹ (C=N stretch).
  • MS (ESI+) : m/z 347.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Activating Agent Solvent Yield Purity Source
Carbodiimide (DCC) DCC/HOBt THF 68% 95%
T3P Propylphosphonic DMF 82% 98%
Mixed Anhydride ClCO₂Et CH₂Cl₂ 58% 90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazole and pyrrole rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the imidazole and pyrrole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its complex structure, the compound has potential as a lead compound in drug discovery.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrrole rings are key functional groups that facilitate binding to these targets. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at Position 3 and 8

The structural analogs of this compound vary primarily in substituents at positions 3 and 8 of the bicyclo core. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties of Key Analogs
Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight Key References
Target Compound 1H-Imidazole 4-(1H-Pyrrol-1-yl)benzoyl ~367.4 g/mol*
3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[...] 1H-Pyrazole 3-(Trifluoromethyl)benzenesulfonyl 385.4 g/mol
8-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyc[...] 1H-Imidazole 5-Cyclopropyloxazole-3-carbonyl 312.37 g/mol
3-(1H-Imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[...] 1H-Imidazole Pyrazine-2-carbonyl 283.33 g/mol
exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[...] 3-Isopropyl-5-methyl-triazole None (unsubstituted at position 8) N/A
(1R,3r,5S)-3-(4-Phenylphenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-... 4-Phenylphenoxy 3,5-Dimethylpyrazole sulfonamide N/A

*Estimated based on molecular formula C21H21N5O.

Key Observations:

  • Heterocyclic Diversity : The target compound uniquely combines imidazole (position 3) and pyrrole-benzoyl (position 8), whereas analogs often feature pyrazole, triazole, or sulfonamide groups. For example, the pyrazine-2-carbonyl substituent in reduces molecular weight (283.33 g/mol) compared to the target’s bulkier benzoyl-pyrrole group.
  • Synthetic Flexibility : Sulfonamide derivatives (e.g., ) demonstrate modular synthesis routes, enabling tailored pharmacokinetic properties.

Physicochemical Properties

  • Solubility : The pyrrole-benzoyl group may reduce aqueous solubility compared to pyrazine-carbonyl analogs .
  • Thermal Stability : The trifluoromethyl sulfonyl group in likely increases thermal stability, whereas the target’s imidazole-pyrrole system may require storage at lower temperatures to prevent degradation.

Biological Activity

3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS Number: 2310039-69-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that is characteristic of many biologically active molecules. Its molecular formula is C21H22N4OC_{21}H_{22}N_{4}O with a molecular weight of approximately 346.4 g/mol. The structural components include an imidazole ring and a pyrrole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
CAS Number2310039-69-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Anti-inflammatory Effects :
Research has shown that derivatives of azabicyclo compounds can effectively inhibit inflammatory responses in various models. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects on neutrophil migration in animal models of inflammation .

Analgesic Properties :
In vivo studies suggest that the compound may also possess analgesic properties by modulating pain pathways through its action on NAAA, thereby prolonging the effects of endogenous pain-relieving substances like PEA .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Inhibition Studies :
    • A study reported that a related compound exhibited an IC50 value of 0.042 μM against human NAAA, indicating strong inhibitory action and potential for therapeutic use in managing inflammatory conditions .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses have identified critical structural features necessary for biological activity, suggesting that modifications at specific positions can enhance potency and selectivity against target enzymes .
  • Animal Models :
    • In models of collagen-induced arthritis, compounds with similar scaffolding showed significant reductions in leukocyte accumulation and joint inflammation, supporting their potential as anti-inflammatory agents .

Q & A

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like neurotransmitter receptors (e.g., dopamine D2) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100-ns trajectories) using GROMACS .
  • Quantum mechanical (QM) calculations : Optimize ligand geometry at the B3LYP/6-31G* level to refine electrostatic potential maps for SAR .

Advanced: How can metabolic stability be evaluated for this compound?

Q. Methodological Answer :

  • In vitro assays :
    • Liver microsomes (human/rat): Monitor parent compound depletion over time with LC-MS/MS .
    • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
  • In silico tools : Predict metabolic hotspots with software like MetaSite or StarDrop .

Advanced: What strategies are effective for enantiomeric resolution of this compound?

Q. Methodological Answer :

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

Advanced: How can target engagement be confirmed in complex biological systems?

Q. Methodological Answer :

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) and identify cross-linked proteins via pull-down assays and MS/MS .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after ligand binding using Western blotting .
  • Knockout/knockdown models : Use CRISPR/Cas9 to ablate putative targets and assess loss of compound activity .

Advanced: What are the critical considerations for scaling up synthesis while maintaining stereochemical purity?

Q. Methodological Answer :

  • Catalyst optimization : Switch from homogeneous to heterogeneous catalysts (e.g., immobilized Pd/C) for easier recycling .
  • Flow chemistry : Implement continuous flow reactors to enhance reproducibility of sensitive steps (e.g., low-temperature benzoylation) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.